Gas-Phase Acidity Ranking: 2,5-DMP Exhibits Highest Theoretical Acidity Among Six Dimethoxyphenol Isomers
Theoretical DFT calculations established the following gas-phase acidity order for dimethoxyphenol isomers: 2,5-dimethoxyphenol > 2,3-dimethoxyphenol > 3,4,5-trimethoxyphenol > 3,5-dimethoxyphenol ≈ 2,4-dimethoxyphenol > 2,6-dimethoxyphenol > 3,4-dimethoxyphenol > phenol > chromanol [1]. The superior acidity of 2,5-DMP correlates with enhanced stabilization of the corresponding phenoxide ion via intramolecular C–H···O hydrogen bonding interactions unique to vicinal methoxy/hydroxyl arrangements [1].
| Evidence Dimension | Theoretical gas-phase acidity order (relative ranking) |
|---|---|
| Target Compound Data | Ranked #1 (highest acidity) among six dimethoxyphenol isomers evaluated |
| Comparator Or Baseline | 2,6-dimethoxyphenol (ranked #6); 3,4-dimethoxyphenol (ranked #7); phenol (baseline, ranked #8) |
| Quantified Difference | 2,5-DMP outranks 2,6-DMP by five positions and phenol by seven positions in acidity hierarchy; absolute ΔG values not reported in accessible abstracts |
| Conditions | DFT quantum chemical calculations; gas-phase conditions |
Why This Matters
Gas-phase acidity is a direct proxy for O–H bond dissociation enthalpy (BDE) in the gas phase, enabling researchers to prioritize 2,5-DMP as the most thermodynamically favorable hydrogen-atom donor among dimethoxyphenol isomers for fundamental antioxidant mechanism studies.
- [1] Madeira, P. J. A., Faddoul, M., Afonso, M. B., Vaz, P. D., Fernandez, M. T., & Leal, J. P. (2011). On the way to understand antioxidants: chromanol and dimethoxyphenols gas-phase acidities. Journal of Mass Spectrometry, 46(7), 640-648. View Source
